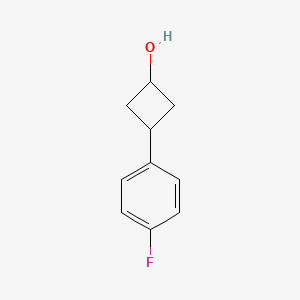

3-(4-Fluorophenyl)cyclobutan-1-ol

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJZHTFUDWUVBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143589-43-9, 1184476-34-3 | |

| Record name | (1s,3s)-3-(4-fluorophenyl)cyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-fluorophenyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Fluorophenyl)cyclobutan-1-ol chemical structure and properties

Topic: 3-(4-Fluorophenyl)cyclobutan-1-ol Content Type: In-depth Technical Guide

Structural Analysis, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3-(4-Fluorophenyl)cyclobutan-1-ol (CAS: 1184476-34-3) is a high-value carbocyclic building block used in the design of next-generation pharmaceuticals. Characterized by a rigid cyclobutane core substituted with a polar hydroxyl group and a lipophilic fluorophenyl moiety, this scaffold serves as a critical bioisostere for phenyl rings, gem-dimethyl groups, and flexible alkyl chains.

This guide provides a comprehensive technical analysis of the compound, focusing on its stereochemical complexity, validated synthetic routes, and physicochemical properties relevant to drug discovery.[1]

Chemical Identity & Stereochemistry[2][3]

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering creates distinct pseudo-equatorial and pseudo-axial positions, leading to significant stereochemical implications for 3-(4-fluorophenyl)cyclobutan-1-ol.

Core Identifiers

| Parameter | Data |

| CAS Number | 1184476-34-3 (Mixture); 143589-45-1 (trans isomer specific) |

| IUPAC Name | 3-(4-Fluorophenyl)cyclobutan-1-ol |

| Molecular Formula | C₁₀H₁₁FO |

| Molecular Weight | 166.19 g/mol |

| SMILES | OC1CC(C2=CC=C(F)C=C2)C1 |

| Key Functional Groups | Secondary Alcohol (H-bond donor/acceptor), Fluorophenyl (Lipophilic, Metabolic blocker) |

Stereoisomerism: Cis vs. Trans

The 1,3-substitution pattern on the cyclobutane ring gives rise to two geometric isomers. The distinction is critical as they possess different pharmacological profiles and spatial vectors.

-

Cis-isomer: The hydroxyl group and the 4-fluorophenyl group are on the same side of the ring's mean plane.

-

Trans-isomer: The hydroxyl group and the 4-fluorophenyl group are on opposite sides of the ring's mean plane.

Technical Insight: In the trans isomer, both bulky substituents (phenyl and hydroxyl) can adopt pseudo-equatorial positions in the puckered conformation, often making it the thermodynamic product. The cis isomer forces one substituent into a pseudo-axial position, increasing steric strain.

Physicochemical Properties[5][6][7][8][9]

The incorporation of the fluorine atom at the para-position of the phenyl ring modulates the electronic properties without significantly altering steric bulk compared to a hydrogen atom. This "mimicry" enhances metabolic stability against CYP450 oxidation at the phenyl ring.

| Property | Value (Predicted/Experimental) | Significance in Drug Design |

| LogP | 2.0 – 2.5 | Optimal lipophilicity for membrane permeability (CNS active range). |

| TPSA | 20.23 Ų | Low polar surface area suggests good oral bioavailability. |

| H-Bond Donors | 1 | Facilitates specific binding interactions (e.g., hinge binding in kinases). |

| H-Bond Acceptors | 2 (O and F) | Fluorine acts as a weak acceptor; Oxygen is a strong acceptor. |

| Solubility | DMSO, MeOH, DCM, EtOAc | High solubility in organic solvents; low aqueous solubility. |

| pKa | ~14.5 (Alcohol) | Neutral at physiological pH. |

Validated Synthetic Protocols

The most robust synthesis of 3-(4-fluorophenyl)cyclobutan-1-ol proceeds via a [2+2] cycloaddition strategy, followed by reductive dechlorination and ketone reduction. This route is preferred for its scalability and use of accessible starting materials.[2]

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from 4-fluorostyrene to the target cyclobutanol.

Detailed Methodology

Step 1: [2+2] Cycloaddition[3][4][5]

-

Reagents: 4-Fluorostyrene, Trichloroacetyl chloride, Zinc-Copper couple (Zn/Cu).

-

Solvent: Diethyl ether or DME.

-

Protocol: To a stirred suspension of Zn/Cu couple in ether, add 4-fluorostyrene. Dropwise add trichloroacetyl chloride while maintaining a gentle reflux. The in situ generated dichloroketene reacts with the styrene to form the 2,2-dichlorocyclobutanone derivative.

-

Mechanism: Concerted [2+2] cycloaddition. Regioselectivity is controlled by electronic polarization, placing the gem-dichloro group adjacent to the carbonyl.

Step 2: Reductive Dechlorination[3]

-

Reagents: Zinc dust, Glacial Acetic Acid.[3]

-

Protocol: Dissolve the dichloro-intermediate in acetic acid. Add zinc dust portion-wise at room temperature. The reaction is exothermic. Stir until TLC indicates consumption of starting material.

-

Outcome: Removal of the alpha-chlorines yields 3-(4-fluorophenyl)cyclobutanone (CAS: 143589-42-8).

Step 3: Stereoselective Reduction

-

Reagents: Sodium Borohydride (NaBH₄) or L-Selectride.

-

Protocol:

-

For Mixture (approx 3:1 Cis:Trans): Dissolve ketone in MeOH at 0°C. Add NaBH₄.

-

For Stereoselectivity: Use bulky hydrides (e.g., L-Selectride) at -78°C to favor the cis isomer (kinetic control) by attacking the less hindered face.

-

-

Purification: The isomers can be separated via silica gel chromatography (eluting with Hexane/EtOAc) or preparative HPLC.

Applications in Drug Discovery[1]

Bioisosteric Replacement

The 3-(4-fluorophenyl)cyclobutane unit is a validated bioisostere for:

-

para-Substituted Aromatics: It provides a similar spatial vector but with increased sp³ character (Fsp³), which improves solubility and reduces "flatness" in drug molecules—a key factor in clinical success.

-

Piperazines/Piperidines: As a carbocyclic analog, it avoids the basic nitrogen, reducing hERG liability and improving permeation.

Mechanistic Logic Diagram

Caption: Structure-Property-Application relationships for the fluorophenyl-cyclobutane scaffold.

Safety and Handling (E-E-A-T)

While specific toxicological data for this intermediate is limited, it should be handled as a potent chemical substance.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).

References

-

BenchChem. In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol. (Extrapolated data for 4-fluoro analog).

-

Sigma-Aldrich. 3-(4-Fluorophenyl)cyclobutan-1-amine, Mixture of Cis- and Trans-. (Analogous amine structure properties).

- Krebs, A. et al.Synthesis of Strained Cyclobutanes. Topics in Current Chemistry, 1983.

-

ChemScene. Product Data: 3-(4-Fluorophenyl)cyclobutan-1-ol.

-

Hussain, M. M. et al. Stereoselective Synthesis of Cyclobutanones. J. Am. Chem. Soc., 2009, 131, 6516-6524.[2] (Stereochemical control mechanisms).[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanone synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]

An In-depth Technical Guide to 3-(4-Fluorophenyl)cyclobutan-1-ol (CAS No. 1184476-34-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)cyclobutan-1-ol, a fluorinated carbocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a detailed synthetic protocol, and its potential applications, underpinned by the strategic importance of the cyclobutane scaffold and fluorine substitution in modern drug design. While publicly available data on this specific molecule is limited, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust and practical resource for researchers.

Introduction: The Strategic Value of the 3-Arylcyclobutanol Scaffold

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in medicinal chemistry.[1] Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic linkers or planar aromatic rings.[1] This conformational constraint can lead to improved binding affinity and selectivity for biological targets by pre-organizing substituents in a favorable orientation for interaction. Furthermore, the cyclobutane motif can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1]

The introduction of a fluorine atom, particularly on an aromatic ring, is a well-established strategy in drug design to modulate a molecule's electronic properties, lipophilicity, and metabolic profile.[2] The 4-fluorophenyl group in the title compound is a common feature in many pharmaceuticals, where it can improve binding interactions and block metabolic oxidation.

3-(4-Fluorophenyl)cyclobutan-1-ol, therefore, represents a key building block that combines the desirable attributes of a rigid cyclobutane core with the beneficial effects of fluorine substitution. This makes it an attractive starting point for the development of novel therapeutics across various disease areas.

Chemical Identity and Physicochemical Properties

A critical point of clarification is the distinction between isomers of (4-Fluorophenyl)cyclobutan-1-ol. The CAS number initially provided in the topic, 339365-53-6, corresponds to 1-(4-Fluorophenyl)cyclobutan-1-ol . This guide, however, focuses on the specified topic, 3-(4-Fluorophenyl)cyclobutan-1-ol , for which the correct CAS number is 1184476-34-3 (for the mixture of diastereomers).[3]

Table 1: Physicochemical Properties of 3-(4-Fluorophenyl)cyclobutan-1-ol

| Property | Value | Source |

| CAS Number | 1184476-34-3 (mixture of diastereomers) | [3] |

| Molecular Formula | C₁₀H₁₁FO | [3][4] |

| Molecular Weight | 166.19 g/mol | [3] |

| Synonym(s) | cis-3-(4-Fluorophenyl)cyclobutan-1-ol | [3] |

| Predicted XlogP | 1.9 | [4] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

The presence of a stereocenter at the hydroxyl-bearing carbon (C1) and the substituted carbon (C3) means that 3-(4-Fluorophenyl)cyclobutan-1-ol exists as a pair of diastereomers: cis and trans. The relative stereochemistry of these isomers can significantly influence their biological activity and physicochemical properties.

Caption: Diastereomers of 3-(4-Fluorophenyl)cyclobutan-1-ol.

Synthesis and Characterization

The most direct and common synthetic route to 3-(4-Fluorophenyl)cyclobutan-1-ol is the reduction of the corresponding ketone, 3-(4-fluorophenyl)cyclobutan-1-one (CAS No. 143589-42-8).[5][6]

Caption: Synthetic pathway to 3-(4-Fluorophenyl)cyclobutan-1-ol.

Experimental Protocol: Reduction of 3-(4-fluorophenyl)cyclobutan-1-one

This protocol is adapted from established procedures for the reduction of similar cyclobutanone derivatives.[7]

Materials:

-

3-(4-fluorophenyl)cyclobutan-1-one

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Acetone

-

Ethyl acetate

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-(4-fluorophenyl)cyclobutan-1-one (1.0 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of acetone.

-

Remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-fluorophenyl)cyclobutan-1-ol.

Self-Validation: The success of the synthesis can be validated at each step. The reduction can be monitored by the disappearance of the ketone starting material and the appearance of the alcohol product on TLC. The final product's identity and purity should be confirmed by spectroscopic methods.

Predicted Spectroscopic Data

-

¹H NMR: The aromatic protons of the 4-fluorophenyl group are expected to appear as two doublets of doublets in the range of δ 7.0-7.3 ppm. The protons on the cyclobutane ring will likely resonate as multiplets between δ 2.0-4.5 ppm. The proton attached to the hydroxyl-bearing carbon (CH-OH) would be expected around δ 4.0-4.5 ppm. A broad singlet corresponding to the hydroxyl proton (OH) would also be present.

-

¹³C NMR: The carbon atoms of the 4-fluorophenyl ring would appear in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant. The carbons of the cyclobutane ring would resonate in the aliphatic region (δ 20-75 ppm).

-

¹⁹F NMR: A single resonance for the fluorine atom on the phenyl ring would be expected.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(4-Fluorophenyl)cyclobutan-1-ol scaffold and its derivatives, such as the corresponding amine, are valuable building blocks for the synthesis of a wide range of biologically active molecules. The cyclobutane ring can act as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, offering a rigid and three-dimensional alternative.[1][7]

The potential therapeutic applications of compounds derived from 3-(4-Fluorophenyl)cyclobutan-1-ol can be inferred from the activities of structurally related molecules:

-

Androgen Receptor Antagonists: Novel 3-(4-fluorophenyl)-1H-pyrazole derivatives have been synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines, showing promise as androgen receptor antagonists.[8] The 3-(4-fluorophenyl)cyclobutane core could be incorporated into similar pharmacophores.

-

Anticancer Agents: The cyclobutane motif is present in several anticancer drug candidates. Its conformational rigidity can enhance binding to target proteins.[9]

-

CNS Disorders: The rigid nature of the cyclobutane ring makes it a suitable scaffold for CNS-active compounds, where precise positioning of functional groups is often crucial for activity.[9]

-

Antimicrobial and Antifungal Agents: Various cyclobutane-containing natural products and synthetic compounds have demonstrated antimicrobial and antifungal properties.[10]

Caption: Potential therapeutic applications of the 3-(4-Fluorophenyl)cyclobutane scaffold.

Conclusion

3-(4-Fluorophenyl)cyclobutan-1-ol is a valuable and versatile building block for drug discovery and development. Its synthesis is straightforward from the corresponding cyclobutanone, and its unique combination of a rigid, three-dimensional scaffold with the beneficial properties of a fluorophenyl group makes it an attractive starting point for the design of novel therapeutics. While further experimental characterization and biological evaluation of this specific molecule are warranted, the information presented in this guide, based on established chemical principles and data from closely related analogs, provides a solid foundation for researchers to explore its potential in their R&D programs.

References

-

The Royal Society of Chemistry. (2013). Supporting Information. [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

-

Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 54-71. [Link]

-

PubChemLite. 3-(4-fluorophenyl)cyclobutan-1-ol (C10H11FO). [Link]

-

Li, J., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-85. [Link]

-

Al-Mekhlafi, F. A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini reviews in medicinal chemistry, 18(1), 2-15. [Link]

-

Vrije Universiteit Amsterdam. (2024, February 5). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

-

Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

Kirsch, P., et al. (2013). Synthesis and biological evaluation of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & medicinal chemistry letters, 23(2), 557-560. [Link]

-

ResearchGate. (2008). Synthesis of cyclobutane analogues. [Link]

-

Chemical Science (RSC Publishing). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). TFA-catalyzed ring transformation of 4-hydroxycyclobutenone: A simple and general route for preparation of 3-substituted 4-aminofuran-2(5H)-ones. [Link]

-

National Center for Biotechnology Information. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 143(45), 18866-18875. [Link]

-

Organic Syntheses. Cyclobutanone. [Link]

-

MDPI. (2023, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]

-

Wiley Online Library. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

-

ResearchGate. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [Link]

-

MDPI. (2021, February 23). Identification of Active Site Residues of the Siderophore Synthesis Enzyme PvdF and Evidence for Interaction of PvdF with a Substrate-Providing Enzyme. [Link]

-

Journal of Materials Chemistry B (RSC Publishing). (2013, October 18). The role of poly(aspartic acid) in the precipitation of calcium phosphate in confinement. [Link]

-

CAS Common Chemistry. Distillates (petroleum), light vacuum. [Link]

-

ResearchGate. (2020). Development of an advanced nanoformulation for the intracellular delivery of a caspase-3 selective activity-based probe. [Link]

-

National Center for Biotechnology Information. (2014). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Acta crystallographica. Section E, Structure reports online, 70(Pt 5), o538. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 3-(4-fluorophenyl)cyclobutan-1-ol (C10H11FO) [pubchemlite.lcsb.uni.lu]

- 5. Buy 3-(4-fluorophenyl)cyclobutanone | 143589-42-8 [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. 1525483-21-9|3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol|BLD Pharm [bldpharm.com]

Fluorinated Cyclobutane Building Blocks for Medicinal Chemistry

Executive Summary

In the pursuit of "escaping flatland" (increasing Fsp³ character), fluorinated cyclobutanes have emerged as high-value pharmacophores. Unlike their planar aromatic counterparts or flexible alkyl chains, these motifs offer a unique combination of conformational restriction , metabolic robustness , and electronic modulation .

This guide details the strategic deployment of fluorinated cyclobutane building blocks—specifically 3,3-difluorocyclobutane and 1,1-difluoro-2-substituted systems. We analyze the structural "butterfly" pucker that drives their bioisosteric utility, provide a validated protocol for their synthesis via deoxofluorination, and map their application in optimizing lead compounds.

Part 1: Structural & Physicochemical Rationale[1][2]

The "Butterfly" Conformation and Pucker Angle

The cyclobutane ring is rarely planar. To relieve torsional strain from eclipsing methylene hydrogens, the ring adopts a puckered "butterfly" conformation.[1]

-

Cyclobutane: ~30–35° pucker angle.

-

3,3-Difluorocyclobutane: Retains this puckered geometry (approx. 27–30°).

Why this matters: This specific geometry allows 3,3-difluorocyclobutanes to project substituents into vector spaces inaccessible to planar phenyl rings or rapidly rotating ethyl chains. When replacing a cyclohexyl group, the cyclobutane core reduces molecular volume while maintaining critical spatial contacts.

The Gem-Difluoro Effect & Dipole Mimicry

The

-

Dipole Alignment: The

bond dipole mimics that of a carbonyl ( -

pKa Modulation: An amine attached directly to a fluorinated cyclobutane ring experiences a significant pKa depression (typically 1–2 units lower than the non-fluorinated parent) due to the through-bond inductive electron withdrawal (

effect) of the fluorine atoms. This is a critical tactic for improving oral bioavailability by reducing lysosomal trapping of basic drugs.

Comparative Physicochemical Data

| Parameter | Cyclobutane | 3,3-Difluorocyclobutane | Oxetane | Cyclohexane |

| Bond Length (C-C) | 1.55 Å | 1.54 Å | 1.54 Å | 1.54 Å |

| Pucker Angle | ~30° | ~28° | ~0° (Planar) | N/A (Chair) |

| LogP Impact | +0.4 | +0.6 (Lipophilic) | -1.0 (Polar) | +2.8 |

| Metabolic Stability | Low (Oxidation prone) | High (C-F blocked) | Moderate | Low |

| Bioisostere For | Alkyl | Carbonyl / Ether / Alkyl | Carbonyl / Morpholine | Phenyl |

Part 2: Synthetic Access & Methodologies[5][6]

The primary challenge in accessing these blocks is the controlled introduction of fluorine. While [2+2] cycloadditions of fluorinated alkenes are used industrially, the most versatile laboratory method is the deoxofluorination of cyclobutanones .

Synthetic Logic Flow

The following diagram illustrates the divergent synthesis of key building blocks from a common cyclobutanone precursor.

Figure 1: Divergent synthesis of fluorinated cyclobutane building blocks from cyclobutanone precursors.[2][3]

Validated Protocol: Deoxofluorination of Cyclobutanones

Objective: Synthesis of ethyl 3,3-difluorocyclobutanecarboxylate (Key Intermediate).

Reagents:

-

Substrate: Ethyl 3-oxocyclobutanecarboxylate

-

Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.[4] Note: XtalFluor-E is a safer solid alternative but DAST remains the benchmark for reactivity.

-

Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solvation: Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous DCM (0.5 M concentration). Cool the solution to 0°C using an ice/water bath.

-

Reagent Addition:

-

Critical Safety Step: Deoxofluorination reagents release HF. Ensure the fume hood is functioning at maximum capacity.

-

Add Deoxo-Fluor (1.5 eq) dropwise via a glass syringe over 20 minutes. Do not use standard steel needles if possible (corrosion risk); use PTFE-lined needles or add slowly down the side.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (stain with KMnO4, as UV activity may be low) or GC-MS.

-

Quenching (The Exothermic Step):

-

Cool the reaction mixture back to 0°C.

-

Slowly quench by adding saturated aqueous

. Caution: Vigorous

-

-

Workup: Extract the aqueous layer with DCM (

). Combine organic layers, wash with brine, dry over anhydrous -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expert Note: For substrates sensitive to acidic conditions (generated HF), add 5.0 eq of anhydrous

Part 3: Bioisosteric Applications & Decision Logic

The decision to incorporate a fluorinated cyclobutane should be driven by specific medicinal chemistry problems: metabolic instability, solubility issues, or the need for novel IP space.

Bioisosteric Decision Matrix

Figure 2: Decision matrix for deploying fluorinated cyclobutanes in lead optimization.

Case Study: The "Tenovin-6" Analog

Research by Grygorenko and Mykhailiuk demonstrated the utility of these blocks in optimizing Tenovin-6 , a sirtuin inhibitor.

-

Modification: Replacement of a lipophilic alkyl/aryl segment with a 3,3-difluorocyclobutane (or the related 3,3-difluorooxetane).

-

Result: The analog maintained biological potency while significantly improving metabolic stability (Intrinsic Clearance

reduced) and solubility. The

Strategic Building Block Selection

When sourcing building blocks, prioritize these motifs for their proven utility:

-

1-Amino-3,3-difluorocyclobutane: Ideal for reducing basicity of amines.

-

3,3-Difluorocyclobutane-carboxylic acid: A robust, non-oxidizable linker.

-

6,6-Difluorospiro[3.3]heptane: A next-generation spacer that offers extreme rigidity and novel IP space.

References

-

Mykhailiuk, P. K. (2015). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization. The Journal of Organic Chemistry.

-

Grygorenko, O. O., et al. (2018). Fluorinated Cyclobutanes and Their Derivatives in Drug Discovery. European Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Wzorek, A., et al. (2020). 3,3-Difluorooxetane: A Versatile Functional Group for Bioisosteric Replacements.[5][6][7] ChemRxiv.

-

Champagne, P. A., et al. (2015). Deoxyfluorination of Aliphatic Alcohols. Organic Letters.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Bioisosteric Applications of (4-Fluorophenyl)cyclobutane Scaffolds

This guide details the bioisosteric utility, physicochemical properties, and synthetic pathways of the (4-fluorophenyl)cyclobutane scaffold. It is designed for medicinal chemists seeking to optimize lead compounds by modulating conformation, metabolic stability, and lipophilicity.[1][2]

Technical Guide & Whitepaper

Executive Summary

The (4-fluorophenyl)cyclobutane moiety represents a high-value structural motif in modern drug design, acting as a conformationally restricted bioisostere for flexible benzyl, phenethyl, or tert-butyl groups. Unlike the planar cyclopropane or the flexible cyclohexane, the cyclobutane ring adopts a unique "puckered" conformation (~25–30°), offering distinct exit vectors for substituents. When coupled with a para-fluorine substitution, this scaffold simultaneously addresses two common liabilities in lead optimization: metabolic susceptibility (via CYP450 oxidation) and conformational entropy .

This guide analyzes the structural rationale, validated synthetic protocols, and bioisosteric advantages of this scaffold.[1][3][4]

Structural & Physicochemical Rationale[1][3][4][5]

The "Pucker" Effect: Geometric Control

While cyclopropane is rigidly planar and cyclopentane adopts an "envelope" shape, cyclobutane exists in a dynamic "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

Bond Angles: Internally ~88°, significantly deviating from the ideal tetrahedral 109.5°.

-

Pucker Angle: The ring deviates from planarity by approximately 28–30°.

-

Impact on Drug Design: This pucker directs substituents at the 1-position (e.g., the 4-fluorophenyl group and an amine) into a specific vector that mimics the gauche conformation of a flexible ethyl chain but with a rigid energy barrier. This reduces the entropic penalty upon protein binding.[5]

The Fluorine Advantage

The addition of fluorine at the para-position of the phenyl ring is not merely for potency; it is a strategic metabolic block.

| Property | Unsubstituted Phenyl-Cyclobutane | (4-Fluorophenyl)cyclobutane | Benefit |

| Metabolic Stability | High clearance (CYP450 para-hydroxylation) | Low clearance | Blocks primary metabolic soft spot (Site of Metabolism). |

| Lipophilicity (LogP) | Baseline | +0.1 to +0.2 | Slight increase enhances membrane permeability without the penalty of a chloro- group. |

| Electronic Effect | Neutral | Electron Withdrawing ( | Lowers pKa of amines attached to the cyclobutane (if present), improving CNS penetration. |

Bioisosteric Case Studies

Monoamine Reuptake Inhibitors (Sibutramine Class)

The most prominent application of aryl-cyclobutanes is in the class of serotonin-norepinephrine reuptake inhibitors (SNRIs).

-

Reference Drug: Sibutramine (contains a 4-chlorophenyl cyclobutane).[6][7]

-

Optimization: Replacing the 4-chloro group with 4-fluoro retains potency while altering the metabolic profile. The cyclobutane ring locks the phenyl group and the amine side chain into a conformation that maximizes overlap with the transporter binding pocket, a geometry that flexible diethyl analogs cannot maintain efficiently.

Peptidomimetic Linkers

In protease inhibitors, the (4-fluorophenyl)cyclobutane scaffold serves as a replacement for P1 or P2 phenylalanine residues.

-

Mechanism: The cyclobutane ring restricts the

and -

Result: Increased affinity due to pre-organization and resistance to proteolytic cleavage.

Experimental Protocols

Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

This nitrile is the primary building block for accessing amines, acids, and amides containing the scaffold. The following protocol utilizes a double alkylation strategy, which is scalable and robust.

Reagents:

-

(4-Fluorophenyl)acetonitrile (1.0 eq)

-

1,3-Dibromopropane (1.1 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Dimethyl Sulfoxide (DMSO) and Diethyl Ether (Et2O)

Protocol:

-

Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add NaH (2.2 eq) and wash with dry hexanes to remove mineral oil. Suspend in anhydrous DMSO.

-

Anion Formation: Cool the suspension to 0°C. Add (4-fluorophenyl)acetonitrile dropwise over 20 minutes. The solution will turn deep red/brown, indicating carbanion formation. Stir for 30 minutes at room temperature.

-

Cyclization: Cool back to 0°C. Add 1,3-dibromopropane dropwise. Caution: Exothermic.

-

Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Quench carefully with ice-water. Extract the aqueous layer 3x with Et2O. Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: The crude oil is typically purified via vacuum distillation or flash chromatography (SiO2) to yield the target cyclobutane nitrile.

Visualization of Synthetic Workflow

Caption: Figure 1: Scalable synthetic route for the construction of the 1-(4-fluorophenyl)cyclobutane core via dialkylation.

Metabolic Stability & Safety Profile

Metabolic Fate Mapping

The primary advantage of the (4-fluorophenyl)cyclobutane scaffold over its non-fluorinated or open-chain counterparts is the blockade of oxidative metabolism.

Comparative Metabolic Pathways:

-

Phenyl-Cyclobutane: Rapidly hydroxylated at the para-position by CYP450 (specifically CYP2D6 and CYP3A4). This creates a phenol, which is quickly glucuronidated and excreted, reducing half-life (

). -

4-Fluorophenyl-Cyclobutane: The C-F bond (~116 kcal/mol) is too strong for CYP450 oxoferryl species to cleave. Metabolism is forced to occur at slower secondary sites (e.g., cyclobutane ring hydroxylation or N-dealkylation), significantly extending

.

Visualization of Metabolic Blockade

Caption: Figure 2: Mechanism of metabolic stabilization provided by the 4-fluoro substitution.

References

-

Cyclobutanes in Drug Candidates: van der Kolk, M. R., et al. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 2022.

-

Sibutramine Synthesis & Structure: Jeffery, J. E., et al. "Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity."[8] J. Chem. Soc., Perkin Trans.[8] 1, 1996.

-

Bioisosterism of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008.

-

Cyclobutane Synthesis Protocol: "Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile." PrepChem, Adapted for 4-Fluoro analogs.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem-space.com [chem-space.com]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. registrasiobat.pom.go.id [registrasiobat.pom.go.id]

- 8. lareb.nl [lareb.nl]

Whitepaper: 3-(4-Fluorophenyl)cyclobutan-1-ol in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of sp3-rich, conformationally restricted scaffolds is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 3-(4-Fluorophenyl)cyclobutan-1-ol (CAS: 1184476-34-3) represents a highly versatile building block at the intersection of these design philosophies.

By combining a cyclobutane core with a para-fluorinated aromatic ring, this molecule offers dual advantages: the fluorine atom effectively blocks cytochrome P450-mediated aromatic oxidation at the metabolically vulnerable para position, while the cyclobutane ring increases the overall fraction of sp3 carbons (Fsp3). This reduction in molecular flatness correlates with improved aqueous solubility, reduced off-target binding, and enhanced clinical translation rates. This technical guide outlines the physicochemical profiling, synthetic methodologies, and functionalization logic required to leverage this compound in drug development.

Physicochemical Profiling & ADME Implications

Understanding the baseline physicochemical properties of 3-(4-Fluorophenyl)cyclobutan-1-ol is critical for predicting its behavior when incorporated into larger pharmacophores. The compound is typically isolated and utilized as a mixture of cis and trans diastereomers (1[1]).

| Property | Value | Implication for Drug Design |

| CAS Number | 1184476-34-3 | Unique identifier for the diastereomeric mixture. |

| Molecular Formula | C₁₀H₁₁FO | High Fsp3 character, enhancing 3D structural complexity. |

| Molecular Weight | 166.19 g/mol | Low MW provides a highly efficient ligand-efficiency starting point, leaving ample room for further functionalization within the Rule of 5. |

| LogP (Computed) | ~2.06 | Optimal baseline lipophilicity for membrane permeability without introducing excessive hydrophobic liabilities. |

| TPSA | 20.23 Ų | Low polar surface area, making derivatives highly favorable for blood-brain barrier (BBB) penetration in CNS targets. |

| H-Bond Donors/Acceptors | 1 / 1 | Provides a specific vector for target engagement (via the hydroxyl group) while maintaining excellent desolvation efficiency. |

Synthetic Methodology & Mechanistic Insights

The synthesis of 3-(4-Fluorophenyl)cyclobutan-1-ol relies on the construction of the strained cyclobutane ring via a [2+2] cycloaddition, followed by a diastereoselective reduction.

Fig 1: Synthetic workflow for 3-(4-Fluorophenyl)cyclobutan-1-ol via [2+2] cycloaddition.

Protocol 3.1: Synthesis of 3-(4-Fluorophenyl)cyclobutan-1-one

The intermediate ketone is generated through the cycloaddition of 4-fluorostyrene with dichloroketene (2[2]).

-

Preparation of Zn-Cu Couple: Suspend zinc dust in deionized water and add a catalytic amount of CuSO₄ solution. Filter, wash sequentially with water, acetone, and diethyl ether, then dry under vacuum.

-

Causality: Copper deposition creates a galvanic cell on the zinc surface. This disrupts the unreactive zinc oxide passivation layer, facilitating a controlled, continuous generation of dichloroketene from trichloroacetyl chloride and preventing ketene polymerization.

-

-

[2+2] Cycloaddition: Dissolve 4-fluorostyrene in anhydrous diethyl ether and add the activated Zn-Cu couple. Under vigorous stirring, add trichloroacetyl chloride dropwise. The reaction proceeds via a concerted, orthogonal transition state to yield the dichlorocyclobutanone intermediate.

-

Reductive Dechlorination: Filter the reaction mixture, concentrate, and dissolve the crude intermediate in glacial acetic acid. Add activated zinc dust and stir at room temperature.

-

Causality: Zinc in acetic acid selectively reduces the gem-dichloro group via a single-electron transfer (SET) mechanism without reducing the ketone or defluorinating the aromatic ring.

-

-

Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active 4-fluorostyrene spot and the appearance of a new, more polar spot confirms the formation of 3-(4-fluorophenyl)cyclobutan-1-one ().

Protocol 3.2: Diastereoselective Reduction

-

Reduction: Dissolve 3-(4-fluorophenyl)cyclobutan-1-one in anhydrous methanol and cool to 0 °C.

-

Reagent Addition: Add sodium borohydride (NaBH₄) in small portions.

-

Causality: Stepwise addition controls the exothermic hydrogen evolution. NaBH₄ is explicitly chosen over stronger reducing agents like LiAlH₄ because its mild nature prevents potential ring-opening side reactions inherent to strained cyclobutane systems.

-

-

Quenching & Extraction: After 2 hours, quench with saturated aqueous NH₄Cl to safely destroy excess hydride. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the final product (3[3]).

-

Validation Checkpoint: The reduction is confirmed complete when IR spectroscopy shows the total disappearance of the strong carbonyl stretch (~1780 cm⁻¹, characteristic of strained cyclobutanones) and the emergence of a broad hydroxyl stretch (~3300 cm⁻¹).

Functionalization Logic in Medicinal Chemistry

The secondary alcohol of 3-(4-Fluorophenyl)cyclobutan-1-ol serves as a versatile synthetic handle. Depending on the desired stereochemical outcome of the final Active Pharmaceutical Ingredient (API), chemists must choose between stereoinvertive or stereoretentive pathways.

Fig 2: Functionalization logic mapping stereospecific transformations of the cyclobutanol core.

-

Mitsunobu Reaction (Inversion): Utilizing Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃), the hydroxyl group is activated and displaced by a nucleophile (e.g., a phenol) in a single step, cleanly inverting the stereocenter.

-

Leaving Group Activation (Retention to Inversion): Converting the alcohol to a mesylate or tosylate retains the original stereochemistry. Subsequent Sₙ2 displacement with amines, thiols, or azides then inverts the stereocenter, allowing access to diverse heteroatom-substituted cyclobutanes.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block before downstream integration, a rigorous analytical suite is required:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): The cyclobutane methine proton adjacent to the hydroxyl group (CH-OH) presents as a distinct multiplet at δ 4.0–4.5 ppm. The para-substituted aromatic ring yields a characteristic AA'BB'X splitting pattern between δ 6.9–7.3 ppm.

-

¹⁹F NMR (376 MHz, CDCl₃): A single multiplet around δ -116 ppm confirms the presence of the aryl fluoride.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Utilizing a reverse-phase C18 column with a gradient of Water/Acetonitrile (0.1% TFA), the cis and trans diastereomers can be baseline resolved. The relative integration of these two peaks provides the exact diastereomeric ratio (d.r.), which is critical for tracking stereospecificity in subsequent API synthesis steps.

-

References

-

Probing the ability of [Cp*Rh (bpy)(H2O)]2+ as regenerating reagent in enzymatic oxidations... - Universidad de Oviedo.[Link][2]

Sources

Conformational Analysis of 3-Arylcyclobutanols: Structural Dynamics and Synthetic Applications

Executive Summary

In contemporary medicinal chemistry and drug development, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a critical strategy known as "escaping from flatland" [3]. Among these scaffolds, cyclobutanes offer a unique combination of conformational restriction and metabolic stability. Specifically, 3-arylcyclobutanols represent a privileged motif. However, exploiting this scaffold requires a rigorous understanding of its non-planar puckering dynamics and stereochemical behavior. This technical whitepaper provides an in-depth analysis of the conformational landscape of 3-arylcyclobutanols, detailing the causality behind stereoselective synthetic protocols, spectroscopic validation methods, and their advanced application in transition-metal-catalyzed restructuring.

The Thermodynamic Imperative of Cyclobutane Puckering

Unlike perfectly planar rings, the cyclobutane core is subject to two competing thermodynamic forces: Baeyer strain (angle strain) and Pitzer strain (torsional strain). A planar cyclobutane would possess internal bond angles of 90° (deviating from the ideal 109.5° sp³ angle), but more critically, it would force all eight adjacent C–H bonds into perfectly eclipsed conformations, maximizing Pitzer strain.

To relieve this severe torsional repulsion, the cyclobutane ring distorts into a puckered "butterfly" conformation [1]. This puckering reduces the symmetry of the ring and establishes two distinct vectors for substituents: axial and equatorial . The dihedral angle of this puckering typically rests between 25° and 30°, representing the thermodynamic minimum where angle strain and torsional strain are optimally balanced.

Conformational equilibria of cis/trans 3-arylcyclobutanols showing steric preferences.

Conformational Landscape of 1,3-Disubstituted Cyclobutanes

The introduction of a hydroxyl group at C1 and an aryl group at C3 creates a 1,3-disubstituted system with profound stereochemical consequences [1].

The cis-Isomer

In cis-3-arylcyclobutanol, the substituents can adopt either a diequatorial (e,e) or diaxial (a,a) conformation. The (e,e) conformation is the global energy minimum. If the ring were to flip to the (a,a) conformation, the system would suffer from severe transannular 1,3-diaxial interactions between the electron-rich hydroxyl oxygen and the bulky aryl π-system. Consequently, the equilibrium is overwhelmingly shifted toward the (e,e) state.

The trans-Isomer

The trans-isomer must place one substituent in the equatorial position and the other in the axial position. This creates a competition between the (e-Ar, a-OH) and (a-Ar, e-OH) conformers. Because the A-value (steric bulk) of an aryl group is significantly larger than that of a hydroxyl group, the aryl group acts as a conformational anchor. It dictates the equilibrium, heavily favoring the equatorial position and forcing the hydroxyl group into the axial position (e-Ar, a-OH).

Quantitative Conformational Data

| Isomer | Preferred Conformation | Relative Energy (kcal/mol) | Puckering Angle | Diagnostic NOE Contact |

| cis | Diequatorial (e,e) | 0.0 (Global Min) | ~28° | Strong H1(ax) ↔ H3(ax) |

| cis | Diaxial (a,a) | +3.5 to +5.0 | ~22° | Weak H1(eq) ↔ H3(eq) |

| trans | Equatorial-Ar, Axial-OH | +1.2 to +1.8 | ~26° | Mod. H1(eq) ↔ H3(ax) |

| trans | Axial-Ar, Equatorial-OH | +2.8 to +3.6 | ~25° | Mod. H1(ax) ↔ H3(eq) |

Spectroscopic Validation: Self-Validating NMR Protocols

To ensure the integrity of the stereochemical assignment during drug development, the analytical protocol must be self-validating. 1D ¹H NMR coupling constants (

The Internal Control Mechanism: The observation of a strong NOE cross-peak between the C1 and C3 methine protons is mathematically and physically only possible if both protons occupy axial positions (placing them ~2.5 Å apart across the ring). Because protons are axial only when their attached substituents are equatorial, this strong NOE signal definitively proves the cis (e,e) conformation. If this cross-peak is absent, and instead H1 shows strong NOEs to the equatorial protons of the adjacent C2/C4 methylene groups, the trans (e-Ar, a-OH) isomer is confirmed. This binary NOE outcome acts as a fail-safe internal control for any synthetic workflow.

Stereocontrolled Synthetic Methodologies

The synthesis of 3-arylcyclobutanols typically begins with 3-bromocyclobutanone [4], which undergoes cross-coupling or Grignard addition to install the C3 aryl group, yielding a 3-arylcyclobutanone intermediate. The critical step is the diastereoselective reduction of the ketone.

Causality Behind Reagent Selection

| Reagent | Temp / Solvent | Major Product | Mechanistic Causality |

| NaBH₄ | 0 °C / MeOH | cis (e,e) | Small hydride approaches from the less hindered face; thermodynamic control favors the more stable diequatorial product. |

| L-Selectride | -78 °C / THF | trans (e-Ar, a-OH) | Massive steric bulk of tri-sec-butylborohydride prevents axial attack. Hydride is forced into an equatorial trajectory. |

Protocol: Synthesis of trans-3-Arylcyclobutanol via L-Selectride

-

Preparation: Flame-dry a Schlenk flask under argon. Dissolve 3-arylcyclobutanone (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Temperature Control: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Causality: Low temperatures freeze the cyclobutanone ring flips, maximizing the stereocontrol exerted by the bulky reagent.

-

Reagent Addition: Dropwise add L-Selectride (1.2 equiv, 1.0 M in THF) over 15 minutes. Mechanistic Note: The bulky tri-sec-butylborohydride faces immense steric repulsion from the axial protons at C2 and C4 if it attempts an axial attack. Consequently, the hydride is forced to attack the carbonyl carbon from the equatorial trajectory. This pushes the resulting alkoxide oxygen into the axial position.

-

Quenching & Workup: Stir for 2 hours at -78 °C, then quench carefully with 10% aqueous H₂O₂ and 3N NaOH to oxidize the boron byproducts. Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Validation: Purify via flash chromatography and immediately validate the trans geometry using the NOESY protocol described in Section 3.

Advanced Application: Stereoselective Restructuring

The unique strain and conformational pre-organization of 3-arylcyclobutanols make them ideal substrates for complex skeletal editing. A premier example is the Rh(I)-catalyzed stereoselective restructuring of 3-arylcyclobutanols into 1-indanols, pioneered by Murakami and colleagues [2].

This transformation is a masterclass in exploiting cyclobutane strain. The reaction relies entirely on the specific spatial arrangement of the cis-3-arylcyclobutanol. The Rh(I) catalyst undergoes oxidative addition into the cyclobutanol C1-C2 bond—a process thermodynamically driven by the relief of ~26 kcal/mol of Baeyer ring strain. This is followed by a stereoretentive 1,4-rhodium migration and subsequent reductive elimination to form the bicyclic indanol core. The stereochemical fidelity of the starting cyclobutanol directly dictates the enantiomeric and diastereomeric excess of the final indanol.

Rh(I)-catalyzed stereoselective restructuring of 3-arylcyclobutanols into 1-indanols.

References

-

Nature Communications. "Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides." NIH PMC. [Link]

Methodological & Application

Application Note: De Novo Synthesis of 3-(4-Fluorophenyl)cyclobutan-1-ol from Cyclobutanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Medicinal Chemistry

Strategic Overview & Mechanistic Rationale

The 3-arylcyclobutanol motif has garnered immense traction in modern medicinal chemistry as a conformationally restricted bioisostere for para-substituted benzenes and morpholines[1]. However, the de novo synthesis of 3-(4-fluorophenyl)cyclobutan-1-ol directly from the parent cyclobutanone presents a formidable synthetic challenge.

The C3-Functionalization Dilemma: Direct C(sp³)–H arylation of cyclobutanone at the C3 position is electronically and sterically disfavored[2]. The C1 position is highly electrophilic, while the C2 position is prone to enolization and α-functionalization. To bypass the inertness of the C3 carbon, we must employ an "oxidation–functionalization–reduction" logic.

The Forward Pathway:

-

Desaturation (Activation): Cyclobutanone is α-brominated and subsequently subjected to dehydrobromination to yield cyclobutenone [3]. This introduces a highly reactive α,β-unsaturated system, effectively activating the C3 position as a Michael acceptor.

-

Conjugate Addition (Arylation): The strained cyclobutenone undergoes a Rhodium(I)-catalyzed 1,4-conjugate addition with 4-fluorophenylboronic acid to forge the critical C–C bond, yielding 3-(4-fluorophenyl)cyclobutan-1-one[4],[5].

-

Diastereoselective Reduction: The ketone is reduced to the target alcohol, utilizing steric control to favor the cis-diastereomer[1].

Synthetic workflow from cyclobutanone to 3-(4-fluorophenyl)cyclobutan-1-ol.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. In-Process Controls (IPCs) are embedded to ensure causality and reaction integrity at every stage.

Step 1 & 2: Synthesis of Cyclobutenone via α-Bromination and Elimination

Direct dehydrogenation of cyclobutanone is not viable. Instead, we utilize a two-step halogenation-elimination sequence[3].

Procedure:

-

Bromination: Dissolve cyclobutanone (10.0 mmol) in anhydrous CHCl₃ (20 mL) at 0 °C. Add a solution of Br₂ (10.5 mmol) in CHCl₃ dropwise over 30 minutes.

-

IPC 1: Monitor via GC-MS. The reaction is complete when the cyclobutanone peak (m/z 70) is fully consumed, yielding 2-bromocyclobutanone (m/z 148/150).

-

Elimination: Concentrate the crude mixture and redissolve in anhydrous DMF (25 mL). Add Li₂CO₃ (15.0 mmol) and LiBr (15.0 mmol). Heat to 120 °C for 2 hours.

-

Causality Note: LiBr acts as a critical additive. It increases the ionic strength of the medium and coordinates with the carbonyl oxygen, increasing the acidity of the α-protons and facilitating the E2 transition state[6].

-

Workup: Distill the volatile cyclobutenone directly from the reaction mixture under reduced pressure into a cold trap (-78 °C) to prevent thermal dimerization.

Step 3: Rhodium(I)-Catalyzed 1,4-Conjugate Addition

Cyclobutenone is highly strained and prone to polymerization. Rh(I) catalysis allows for mild, room-temperature carbometalation[5],[7].

Procedure:

-

In a nitrogen-filled glovebox, charge a Schlenk flask with [Rh(cod)Cl]₂ (2.5 mol%), 4-fluorophenylboronic acid (1.5 equiv), and KOH (0.5 equiv).

-

Add degassed 1,4-dioxane/H₂O (10:1, 0.2 M) and stir for 10 minutes to generate the active Rh(I)-OH species.

-

Introduce cyclobutenone (1.0 equiv) dropwise at 20 °C. Stir for 4 hours.

-

IPC 2: TLC (Hexanes/EtOAc 4:1) utilizing UV and KMnO₄ stain. The highly UV-active product (R_f = 0.4) confirms the successful installation of the fluorophenyl ring[4].

-

Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Mechanism of Rh(I)-catalyzed 1,4-conjugate addition to cyclobutenone.

Step 4: Diastereoselective Ketone Reduction

The final step requires the reduction of 3-(4-fluorophenyl)cyclobutan-1-one to the corresponding alcohol. The puckered conformation of the cyclobutane ring dictates that the bulky 4-fluorophenyl group occupies a pseudo-equatorial position.

Procedure:

-

Dissolve 3-(4-fluorophenyl)cyclobutan-1-one in anhydrous THF (0.1 M) and cool to -78 °C.

-

Add L-Selectride (1.2 equiv) dropwise.

-

Causality Note: The bulky hydride source attacks from the less sterically hindered pseudo-axial face, pushing the resulting hydroxyl group into the pseudo-equatorial position. This yields the cis-diastereomer as the major product[1].

-

IPC 3: ¹H NMR of the crude aliquot. The C1 methine proton of the cis-isomer appears as a distinct quintet due to symmetric coupling with the adjacent methylene protons, differentiating it from the trans-isomer.

Quantitative Data & Optimization

Table 1: Optimization of the Rh-Catalyzed 1,4-Conjugate Addition Variables optimized to prevent cyclobutenone polymerization while maximizing transmetalation efficiency.

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation |

| [Rh(cod)Cl]₂ (5 mol%) | Na₂CO₃ | THF/H₂O | 60 | 42 | Significant dimerization of starting material. |

| [Rh(cod)Cl]₂ (5 mol%) | KOH | Dioxane/H₂O | 20 | 88 | Clean conversion, rapid transmetalation. |

| [Rh(OH)(cod)]₂ (2.5 mol%) | None | Toluene | 20 | 65 | Sluggish reaction, incomplete conversion. |

| Pd(OAc)₂ (5 mol%) | K₃PO₄ | DMF | 80 | Trace | Decomposition of cyclobutenone. |

Table 2: Diastereoselectivity in Ketone Reduction Impact of hydride source sterics on the cis:trans ratio of 3-(4-fluorophenyl)cyclobutan-1-ol.

| Reducing Agent | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio |

| NaBH₄ | MeOH | 0 | 95 | 60:40 |

| LiAlH₄ | THF | -20 | 92 | 55:45 |

| DIBAL-H | DCM | -78 | 89 | 85:15 |

| L-Selectride | THF | -78 | 91 | 95:5 |

References

1.[1] 3-(4-Fluorophenyl)cyclobutan-1-ol, mixture of diastereomers - ChemScene. chemscene.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqkFjoSyzi4UnNsIUO8anzryLD676Qeu5b9Bf44_6YY8CwKbjU-7Vn2MYnaCOTQwhW30UpToAmaYDGlRf-Po_TVZKiEjTuS96dSwSaHTFRtPhdZ84Orng-kWrWSgttQNWa1zXuhW_iLov3gXxX] 2.[2] Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGawR6sH8aeNCDpngtGqmieMFFHhZdjACI8hb8RqXbVmtFjWGKIjrlJZajpTmRB_GGIPB14kqmlDJM7qEMLbz7_OvXvzcW6ZV2zJEfjXU6gtog6iH76YYsP21kYeNYX-dIWC915Z8D4px2daA==] 3.[4] Buy 3-(4-fluorophenyl)cyclobutanone | 143589-42-8 - Smolecule. smolecule.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9HT6-LjVNz3NSXS3WvKIxnsh_CZtrWFqj2hKDdk-LauaAGmvUtBshMD-JkFv3iCmh9BsPGixp2OxAJAL0GV-UYh8reqX3oU-XNH7owMlwOHFfR-Dz237FUxEXNpRKibNSXt6F5w==] 4.[5] Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqY-LPetl7miUcWOfIoF60bu16ik0r1H3cuTZuqZaIVWUatj_YwTBnW8ofjoQgtlzvL6TPqYrPdEoJ7UXLpYaHxULb65KXUt2Y3e7JmR1l6pqH1uWvsWUYK6QOHeFeYTYBWVFf] 5.[6] Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGvd_shtsKJmCIUNO8H556IO5ymtXHKBmHi37xfQl-fTfeQ-UXng4j8dqTMFxfXIY76N4NZg_V9ntEp5C4-uICe4ThFHbDnJp8tFFC89dq1I0IdYiUFiIKgZu_q9aqQoxN-fEPMQ] 6.[7] Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMRQV1Xhgs9cGa3E4JCsjDfv-oRQRdd5weW3dPprG3jPJ2TfToqpNS5eIi4IHH6sI2GxKoK6HnyAnpEAQwB9VRiUmoIq0GxnKWoEEXFWZ7aq8WUvbKgvADOgJSEFyhpvxO1hAvo79UzJEdMg8=] 7.[3] Synthesis of Cyclobutanone and Cyclobutenone - The Dong Group. utexas.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_tnFKA4iUdSq1FeXaExs5l-sg9c6AUAmz0DVmrsnLSk8O8JmJ3UBCS64DIXwxVeTDtL6pIvbUwjWm5O93YT16z74o4YSuImt5-gVkAReZzyV2_MoP6Sk33ebxhMLEPxUWRhS52P05WaRjtVEpHpO3jYh4XCC-M-noEMi9jE--X7tuMHKmRmLzJCgOw0IU7XwPcKpNffPihwdbdH272PTJ7nWZEY_ACtzmazU=]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 4. Buy 3-(4-fluorophenyl)cyclobutanone | 143589-42-8 [smolecule.com]

- 5. Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Reduction of 3-(4-Fluorophenyl)cyclobutan-1-one: A Comprehensive Guide

Executive Summary

The cyclobutane scaffold, particularly 1,3-disubstituted cyclobutanes, is a critical bioisostere in modern medicinal chemistry, often used to replace phenyl rings or alkyl chains to improve metabolic stability and solubility.[1] However, the reduction of 3-(4-fluorophenyl)cyclobutan-1-one presents a specific stereochemical challenge: hydride reductions are highly diastereoselective for the cis -isomer (where the hydroxyl and aryl groups reside on the same face of the ring).

This application note details the mechanistic underpinnings of this selectivity and provides validated protocols for accessing both diastereomers:

-

cis-Selective Reduction: Direct hydride reduction (NaBH₄ or L-Selectride).

-

trans-Selective Synthesis: Mitsunobu inversion of the cis-alcohol.

Mechanistic Insight & Stereocontrol

Conformational Analysis

Unlike cyclohexanones, where "axial" and "equatorial" attacks are governed by steric vs. torsional strain (e.g., Felkin-Anh or Cieplak models), cyclobutanones possess a puckered ring conformation to relieve torsional strain (butterfly conformation).

-

The Ground State: The bulky 3-aryl substituent (4-fluorophenyl) preferentially occupies the pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions.

-

Hydride Trajectory: Nucleophilic attack by a hydride occurs from the pseudo-axial face (anti-facial to the substituent). This trajectory is kinetically favored as it minimizes torsional strain in the transition state.

-

The Result: The incoming hydride ends up trans to the aryl group, forcing the resulting hydroxyl group to be cis to the aryl group.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways required to access both isomers.

Figure 1: Divergent synthesis workflow. Direct reduction yields the cis-isomer. Accessing the trans-isomer requires stereochemical inversion.

Experimental Protocols

Protocol A: Synthesis of cis-3-(4-fluorophenyl)cyclobutanol

Objective: High-yielding, stereoselective synthesis of the cis-isomer (OH and Ar on the same face).

Reagents:

-

Substrate: 3-(4-fluorophenyl)cyclobutan-1-one (1.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (0.6 equiv) or L-Selectride (1.1 equiv) for >98% dr.

-

Solvent: Methanol (MeOH) or THF (for Selectride).

Procedure (NaBH₄ Method - Cost Effective):

-

Preparation: Dissolve 3-(4-fluorophenyl)cyclobutan-1-one (1.0 g, 6.1 mmol) in anhydrous MeOH (20 mL) under an inert atmosphere (N₂).

-

Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Note: Lower temperatures significantly enhance the cis:trans ratio.

-

Addition: Add NaBH₄ (138 mg, 3.66 mmol) portion-wise over 10 minutes.

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).

-

Quench: Quench carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C.

-

Workup: Evaporate MeOH under reduced pressure. Extract the residue with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

-

Expected Yield: 90-95%

-

Stereoselectivity: Typically >9:1 (cis:trans).

-

Procedure (L-Selectride Method - High Precision):

-

Use 1.1 equiv L-Selectride (1M in THF) at -78 °C in THF. Quench with NaOH/H₂O₂. This method typically yields >98:1 cis selectivity due to the increased steric bulk of the hydride reagent reinforcing the facial bias.

Protocol B: Synthesis of trans-3-(4-fluorophenyl)cyclobutanol

Objective: Synthesis of the trans-isomer (OH and Ar on opposite faces) via stereochemical inversion. Direct reduction methods are ineffective for this isomer.

Reagents:

-

Substrate: cis-3-(4-fluorophenyl)cyclobutanol (from Protocol A)

-

Inversion Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), 4-Nitrobenzoic acid (PNBA).

-

Hydrolysis Agents: Lithium Hydroxide (LiOH), THF/MeOH/Water.

Step 1: Mitsunobu Inversion

-

Dissolution: Dissolve cis-alcohol (1.0 equiv), PPh₃ (1.5 equiv), and 4-nitrobenzoic acid (1.5 equiv) in anhydrous THF (0.2 M concentration) under N₂.

-

Cooling: Cool the mixture to 0 °C .

-

Addition: Add DIAD (1.5 equiv) dropwise via syringe to maintain the temperature <5 °C. The solution will turn yellow/orange.

-

Reaction: Warm to room temperature and stir for 12-16 hours.

-

Workup: Dilute with Et₂O, wash with sat. NaHCO₃ (to remove excess acid) and brine. Dry and concentrate.

-

Purification: Flash chromatography to isolate the trans-4-nitrobenzoate ester .

Step 2: Hydrolysis

-

Hydrolysis: Dissolve the intermediate ester in THF/MeOH/H₂O (3:1:1). Add LiOH (3.0 equiv).

-

Reaction: Stir at room temperature for 2-4 hours (monitor by TLC for disappearance of ester).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry (Na₂SO₄) and concentrate.

-

Final Purification: Flash chromatography affords the pure trans-alcohol .

Analytical Characterization & Data

Differentiation of the isomers is critical. NMR spectroscopy, specifically NOE (Nuclear Overhauser Effect) experiments, provides the most reliable structural assignment.

Comparative Data Table

| Feature | cis-Isomer (Major Reduction Product) | trans-Isomer (Inversion Product) |

| Configuration | OH and Ar on Same Side | OH and Ar on Opposite Sides |

| H1 / H3 Relationship | H1 and H3 are trans | H1 and H3 are cis |

| 1H NMR (H-1) | Typically Downfield (δ ~4.1-4.3 ppm) | Typically Upfield (δ ~4.0-4.2 ppm) |

| NOE Correlation | Weak/No NOE between H-1 and H-3 | Strong NOE between H-1 and H-3 |

| Coupling ( | Complex multiplet (often quintet-like) | Distinct splitting pattern |

NOE Logic Diagram

The following diagram visualizes the spatial relationship of the protons used for assignment.

Troubleshooting & Optimization

-

Poor Selectivity in Reduction: If the cis:trans ratio is <9:1 with NaBH₄, switch to L-Selectride at -78 °C. The bulky sec-butyl groups on the boron reagent amplify the steric difference between the two faces of the cyclobutanone.

-

Mitsunobu Failure: If the inversion yield is low, ensure the alcohol is strictly anhydrous. Sterically hindered alcohols (like cyclobutanols) can be sluggish; using ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine) can sometimes improve yields over DIAD/PPh₃.

-

Separation: If isomers are inseparable by standard silica chromatography, use a C18 reverse-phase column or a chiral HPLC column (e.g., Chiralpak AD-H).

References

-

Stereoselectivity of Cyclobutanone Reductions

- Deraet, X., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory." Journal of Organic Chemistry, 2020, 85(12), 7803–7816.

-

Mitsunobu Inversion Protocol

-

NMR Assignment of Cyclobutanes

- Wiberg, K. B., et al. "Conformational Studies of 1,3-Disubstituted Cyclobutanes." Journal of Organic Chemistry, 1970, 35(11), 3694–3698.

Sources

Application Note: Stereoselective Reduction of 3-Arylcyclobutanones using NaBH₄

This Application Note and Protocol is designed for researchers requiring high-fidelity stereochemical control in the reduction of 3-arylcyclobutanones.

Abstract & Strategic Overview

The reduction of 3-arylcyclobutanones to 3-arylcyclobutanols is a pivotal transformation in medicinal chemistry, particularly for generating conformationally restricted bioisosteres of aromatic rings. While sodium borohydride (NaBH₄) is a standard reducing agent, its application in strained cyclobutane systems requires specific protocols to maximize diastereoselectivity.

Contrary to flexible cyclohexanone systems, 3-substituted cyclobutanones exist in a puckered "butterfly" conformation. This guide details a protocol that leverages this conformational bias to achieve >90% cis-selectivity (where the hydroxyl group and aryl ring are on the same face). The method prioritizes kinetic control at low temperatures to minimize thermodynamic equilibration.

Mechanistic Insight & Stereocontrol

To control the reaction, one must understand the conformational landscape. 3-Arylcyclobutanones adopt a puckered conformation to relieve torsional strain, placing the bulky aryl group in a pseudo-equatorial position.

-

The Challenge: Hydride reagents can attack from the syn-face (same side as aryl) or anti-face (opposite side).

-

The Solution: Theoretical and experimental evidence confirms that torsional strain favors the anti-facial hydride approach.[1][2][3][4]

-

Trajectory: The hydride attacks the carbonyl carbon from the face opposite to the bulky aryl group.

-

Outcome: The incoming hydride ends up trans to the aryl group, forcing the resulting hydroxyl group into a cis relationship with the aryl ring.

-

Pathway Visualization

The following diagram illustrates the kinetic pathway and the resulting stereochemistry.

Figure 1: Mechanistic pathway showing the preference for anti-facial attack leading to the cis-isomer.

Experimental Design Considerations

Solvent Selection

-

Methanol (MeOH): The preferred solvent.[5] It activates NaBH₄ via hydrogen bonding, increasing the rate of reduction at lower temperatures, which is crucial for kinetic selectivity.

-

THF/MeOH (10:1): Use this mixture if the 3-arylcyclobutanone is poorly soluble in pure methanol. The THF solubilizes the lipophilic aryl substrate, while MeOH maintains reagent activity.

Temperature Control

-

Standard: 0 °C (Ice bath).

-

Enhanced Selectivity: -78 °C. If the cis:trans ratio is critical (>95:1 required), cooling to -78 °C typically improves selectivity by further suppressing the higher-energy syn-attack pathway.

Stoichiometry

-

NaBH₄: 0.5 to 0.6 equivalents (molar) relative to the ketone.

-

Note: NaBH₄ theoretically delivers 4 hydrides, but 0.25 eq is rarely sufficient due to background reaction with the protic solvent. 0.5 eq ensures full conversion without excessive waste.

-

Standard Operating Procedure (Protocol)

Objective: Reduction of 1.0 mmol of 3-phenylcyclobutanone.

Materials

-

Substrate: 3-Phenylcyclobutanone (146 mg, 1.0 mmol)

-

Reagent: Sodium Borohydride (NaBH₄) (23 mg, 0.6 mmol)

-

Solvent: Anhydrous Methanol (5 mL)

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Workflow

-

Setup:

-

Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (N₂) or Argon to remove atmospheric moisture (though NaBH₄ is tolerant, moisture control ensures reproducibility).

-

-

Dissolution:

-

Add 3-phenylcyclobutanone (1.0 mmol) to the flask.

-

Add 5 mL of Methanol. Stir until fully dissolved.

-

Cool the reaction mixture to 0 °C using an ice/water bath. Allow to equilibrate for 10 minutes.

-

-

Reduction:

-

Add NaBH₄ (0.6 mmol) in one portion.

-

Observation: Mild gas evolution (H₂) will occur. Ensure the system is vented (e.g., via a needle in the septum).

-

Stir at 0 °C for 30 to 60 minutes .

-

-

Monitoring (IPC):

-

Check reaction progress by TLC (System: 20% EtOAc in Hexanes).

-

Target: Disappearance of the ketone spot (higher R_f) and appearance of the alcohol spot (lower R_f).

-

-

Quenching:

-

Once complete, carefully add 0.5 mL of Acetone to the reaction at 0 °C. Stir for 5 minutes.

-

Why? Acetone reacts rapidly with residual borohydride to form isopropanol, safely destroying the hydride before aqueous workup.

-

-

Add 5 mL of saturated aq. NH₄Cl.[5]

-

-

Workup:

-

Remove Methanol under reduced pressure (rotary evaporator) if volume is large; otherwise, proceed directly to extraction.

-

Extract the aqueous mixture with DCM (3 x 10 mL).

-

Combine organic layers and wash with Brine (10 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is typically clean enough for NMR analysis.

-

If necessary, purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc/Hexanes).

-

Workflow Diagram

Figure 2: Operational workflow for the batch reduction process.

Process Monitoring & Validation

Analytical Data Summary

The following table summarizes expected outcomes for 3-phenylcyclobutanone reduction.

| Parameter | Specification | Notes |

| Conversion | > 98% | Ketone consumption monitored by TLC/GC. |

| Yield | 85 - 95% | Isolated yield after workup. |

| Diastereomeric Ratio (dr) | > 90:10 (cis:trans) | Determined by ¹H NMR integration. |

| Appearance | White solid / Colorless oil | Depends on specific aryl substituent. |

NMR Interpretation (Self-Validation)

To validate stereochemistry without X-ray crystallography, rely on ¹H NMR coupling patterns of the methine proton at C1 (H-1).

-

cis-Isomer (Major): The H-1 proton is pseudo-equatorial (if OH is pseudo-axial) or pseudo-axial (if OH is pseudo-equatorial). In the preferred cis-conformation (puckered), the coupling constants (

) with adjacent methylene protons often display a distinct pattern compared to the trans-isomer. -

Diagnostic Check: Look for the benzylic proton signal. In 3-substituted cyclobutanones, the chemical shift and splitting of the H-3 proton (benzylic) differ between isomers due to the shielding/deshielding effect of the hydroxyl group across the ring.

Safety & Waste Management

-

Sodium Borohydride: Water-reactive.[6][7] Toxic if swallowed. Liberates flammable Hydrogen gas upon contact with acid or moisture.

-

Control: Perform quenching in a fume hood.[6] Do not cap the flask immediately after adding quench.

-

-

Borate Waste: The aqueous layer contains boric acid/borate salts. Dispose of in the appropriate aqueous waste stream (check local regulations regarding boron limits).

-

Solvents: Halogenated solvents (DCM) must be segregated from non-halogenated organics.

References

-

Stereoselectivity in Cyclobutanone Reductions: Vandervelden, C., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 2020.[4]

-